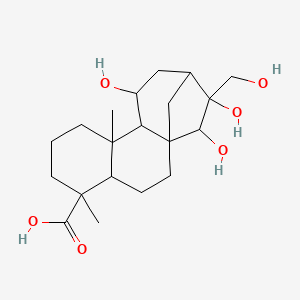
3-Ethoxy-1,1,2,2-tetrafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1,1,2,2-tetrafluoropropane is an organic compound with the molecular formula C5H8F4O It is a fluorinated ether, characterized by the presence of both ethoxy and tetrafluoropropane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,1,2,2-tetrafluoropropane typically involves the reaction of 3,3,3-trifluoropropene with ethanol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the addition of the ethoxy group to the fluorinated propene backbone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1,1,2,2-tetrafluoropropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products
Oxidation: Fluorinated aldehydes or acids.
Reduction: Hydrogenated derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
3-Ethoxy-1,1,2,2-tetrafluoropropane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in various organic synthesis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1,1,2,2-tetrafluoropropane involves its interaction with molecular targets through its fluorinated and ethoxy groups. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications. The pathways involved may include the formation of stable intermediates and the facilitation of specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-1,1,2,2,3,3,3-heptafluoropropane: Another fluorinated ether with additional fluorine atoms.
1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: A compound with a similar fluorinated backbone but different functional groups.
1,2,2,3-tetrafluoropropane: A simpler fluorinated compound with fewer functional groups.
Uniqueness
3-Ethoxy-1,1,2,2-tetrafluoropropane is unique due to its specific combination of ethoxy and tetrafluoropropane groups, which confer distinct chemical properties and potential applications. Its balance of fluorination and functionalization makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
24566-96-9 |
|---|---|
Molecular Formula |
C5H8F4O |
Molecular Weight |
160.11 g/mol |
IUPAC Name |
3-ethoxy-1,1,2,2-tetrafluoropropane |
InChI |
InChI=1S/C5H8F4O/c1-2-10-3-5(8,9)4(6)7/h4H,2-3H2,1H3 |
InChI Key |
RWZITMOKDXSASG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B12301009.png)
![1-(4-Fluorophenyl)-4-(1,2,4,4a,5,6-hexahydro-3h-pyrazino[1,2-a]quinolin-3-yl)butan-2-one dihydrochloride](/img/structure/B12301012.png)
![N-Methyl-2-(3-nitrophenyl)-N-[2-(pyrrolidin-1-yl)-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B12301021.png)
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B12301022.png)

![(3,4,10,15-Tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-2-yl) acetate](/img/structure/B12301054.png)


